Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-
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Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-: is a heterocyclic compound that belongs to the class of pyrimidotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidotriazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate diamines and diketones under acidic or basic conditions.
Condensation Reactions: Using aldehydes and amines in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
High-Temperature Reactions: To facilitate cyclization.
Use of Catalysts: Such as Lewis acids or bases to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Diagnostic Agents: Used in imaging and diagnostic techniques.
Industry
Agriculture: Used as pesticides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pyrimidotriazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, enzyme inhibition may occur through binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- Pyrimido(5,4-d)pyrimidines
- Triazolopyrimidines
- Pyridopyrimidines
Uniqueness
The uniqueness of pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability or selectivity for certain targets.
Properties
CAS No. |
25696-85-9 |
---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-11-9(12(19)18(2)13(17)20)14-10(15-16-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
SHAWAHWVRVLNBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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